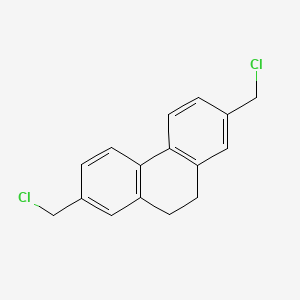

2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene

Description

Properties

IUPAC Name |

2,7-bis(chloromethyl)-9,10-dihydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2/c17-9-11-1-5-15-13(7-11)3-4-14-8-12(10-18)2-6-16(14)15/h1-2,5-8H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVROWHPPDYJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403262 | |

| Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19399-61-2 | |

| Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 9,10-Dihydrophenanthrene Core Structures

The preparation of 2,7-BCM-DHP begins with the synthesis of the 9,10-dihydrophenanthrene (DHP) core. A widely used method involves the acycloinductive coupling of bromomethylbiphenyl derivatives. For example, 2,2'-bis(bromomethyl)-4,4',6,6'-tetramethylbiphenyl is treated with phenyllithium to yield 2,4,5,7-tetramethyl-9,10-dihydrophenanthrene (IXb) in 85% yield. This intermediate undergoes dehydrogenation or functionalization to introduce chloromethyl groups.

Key steps include:

Catalytic Chloromethylation of 9,10-Dihydrophenanthrene

Scandium Triflate-Catalyzed Reaction

The most efficient method employs Sc(OTf)₃ as a catalyst under biphasic conditions (aqueous HCl/organic phase). The reaction uses trioxane as a formaldehyde precursor:

$$

\text{DHP} + \text{HCl} + \text{Trioxane} \xrightarrow{\text{Sc(OTf)₃}} \text{2,7-BCM-DHP} + \text{Byproducts}

$$

- Catalyst loading: 5 mol% Sc(OTf)₃

- Temperature: 60–80°C

- HCl concentration: 12 M

- Trioxane/DHP molar ratio: 2.5:1

Yield : 78–82% 2,7-BCM-DHP, with minor amounts of mono-chloromethylated derivatives.

Table 1: Effect of Catalysts on Chloromethylation Efficiency

| Catalyst | Yield (%) | Selectivity for 2,7-BCM-DHP (%) |

|---|---|---|

| Sc(OTf)₃ | 82 | 70 |

| Yb(OTf)₃ | 75 | 68 |

| Hf(OTf)₄ | 65 | 65 |

Alternative Chloromethylation Strategies

Reaction Optimization and Mechanistic Insights

HCl and Trioxane Stoichiometry

Excess HCl (≥3 equivalents) shifts the equilibrium toward bis-chloromethylation, while higher trioxane concentrations (>3 equivalents) promote over-chlorination.

Table 2: Impact of HCl Concentration on Product Distribution

| HCl (equiv.) | 2,7-BCM-DHP (%) | Mono-chloromethylated (%) |

|---|---|---|

| 2 | 45 | 50 |

| 3 | 70 | 25 |

| 4 | 82 | 10 |

Analytical Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Sc(OTf)₃ catalysis | 82 | High yield, recyclable catalyst | Requires biphasic conditions |

| CrO₃ oxidation | 60 | Simple precursors | Low yield, toxic reagents |

| LiAlH₄ reduction | 27 | Avoids chloromethylation step | Multi-step, low efficiency |

Chemical Reactions Analysis

2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form 2,7-bis(formyl)-9,10-dihydrophenanthrene using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl groups can yield 2,7-bis(methyl)-9,10-dihydrophenanthrene using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts and specific reaction temperatures and times.

Scientific Research Applications

Applications in Synthetic Chemistry

1. Chloromethylation Reactions

BCMDP serves as an important intermediate in the chloromethylation of aromatic compounds. The presence of the chloromethyl groups allows for further functionalization, making it a versatile building block in organic synthesis. For instance, BCMDP can be used to synthesize various derivatives through nucleophilic substitution reactions, enabling the introduction of different functional groups .

2. Polymer Chemistry

BCMDP has potential applications in polymer chemistry due to its reactive chloromethyl groups. These groups can participate in cross-linking reactions, which are essential for developing new polymeric materials with enhanced mechanical properties and thermal stability. The ability to modify the polymer backbone with BCMDP can lead to materials with tailored functionalities for specific applications .

Chloromethylation of Aromatic Hydrocarbons

A significant study demonstrated the effectiveness of rare-earth metal triflates as catalysts for the chloromethylation of 9,10-dihydrophenanthrene. The reaction yielded high conversions to 2-chloromethyl-9,10-dihydrophenanthrene and BCMDP under mild conditions (80 °C) with good selectivity . The study highlighted the efficiency of these catalysts in producing chloromethylated products while allowing for easy separation from the reaction mixture.

Polymer Development

Research exploring the use of BCMDP in polymer synthesis has shown promising results. For example, polymers derived from BCMDP exhibited improved thermal stability compared to their non-chloromethylated counterparts. This enhancement is attributed to the cross-linking capabilities provided by the chloromethyl groups, which facilitate stronger intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the chloromethyl groups, which can undergo nucleophilic substitution reactions. In biological applications, the compound’s ability to interact with biomolecules and its photophysical properties are key factors.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl/Methoxy Groups : Compounds like 2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene exhibit anti-inflammatory and antitumor activities due to hydrogen-bonding interactions with biological targets . Methoxy groups enhance lipophilicity, improving membrane permeability .

- This contrasts with hydroxyl/methoxy analogs, which rely on non-covalent interactions .

- Dimerization : Biphenanthrenes (e.g., amplumthrin) show activity dependent on linkage positions. A 1-1′ linkage (compound 3) exhibits stronger cytotoxicity than a 3-1′ linkage (compound 8), highlighting spatial arrangement’s role in bioactivity .

Cytotoxicity and Anticancer Activity

- Monomeric Analogs: 2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene from Bletilla striata demonstrated moderate cytotoxicity against colon (HCT-116) and cervical (HeLa) cancer cells, with IC₅₀ values in the micromolar range .

- Dimeric Analogs : Phenanthrene-9,10-dihydrophenanthrene dimers (e.g., compound 10) showed IC₅₀ values of 12.13–17.43 µM, while analogs with different linkages (e.g., compound 8) were less active (>20 µM) .

Biological Activity

2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene is a synthetic derivative of phenanthrene that has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological pathways and its implications in pharmacological applications, including anticancer and antiviral activities.

Chemical Structure and Properties

The compound features a phenanthrene backbone with chloromethyl groups at the 2 and 7 positions. These modifications are significant as they can influence the compound's reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anticancer Activity : The compound has been shown to inhibit certain enzymes and signaling pathways associated with cancer cell proliferation. It engages in pro-apoptotic activities by regulating pathways such as Akt, MEK/ERK, and Bcl-2/Bax, which are crucial in cell survival and apoptosis processes .

- Antiviral Activity : Derivatives of 9,10-dihydrophenanthrene have demonstrated potent inhibition against SARS-CoV-2 main protease (3CLpro), a key enzyme in viral replication. For instance, specific derivatives exhibited IC50 values as low as 1.55 μM, indicating strong potential as antiviral agents .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

| Activity Type | Experimental Findings | IC50 Values |

|---|---|---|

| Anticancer (H292 cells) | Induces apoptosis and inhibits proliferation | <250 μM |

| Antiviral (SARS-CoV-2) | Inhibition of 3CLpro | 1.55 ± 0.21 μM |

| Cytotoxicity | Concentration-dependent effects on cancer cells | Varies by compound |

Case Studies

- Anticancer Effects : A study on phenolic compounds from Dendrobium ellipsophyllum highlighted the cytotoxic effects of compounds similar to this compound. The isolated compounds demonstrated significant antiproliferative effects on human lung cancer cell lines .

- Antiviral Research : Recent investigations into the antiviral properties of phenanthrene derivatives revealed that modifications to the core structure could enhance inhibitory activity against SARS-CoV-2. The structure-activity relationship (SAR) studies indicated that larger substituents at specific positions improved potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene?

- Methodological Answer : Synthesis typically involves chloromethylation of 9,10-dihydrophenanthrene using chloromethylating agents under controlled conditions. Purification often requires multiple chromatographies on silica gel or alumina, with hexane as an eluent to isolate the product from aromatic byproducts. Neutral alumina is preferred for removing residual starting materials .

Q. How can researchers confirm the structural identity of 9,10-dihydrophenanthrene derivatives?

- Methodological Answer : Use spectroscopic techniques such as NMR (¹H/¹³C) and mass spectrometry. For example, 2,3,5,7-tetramethoxy-9,10-dihydrophenanthrene was characterized via spectral data (e.g., δ 6.65–7.25 ppm aromatic protons) . High-resolution MS and X-ray crystallography are critical for resolving stereochemistry in chiral derivatives .

Q. What experimental conditions are critical for maintaining the stability of 9,10-dihydrophenanthrene derivatives during storage?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (–20°C). Avoid exposure to light and moisture, as dihydrophenanthrenes can dehydrogenate to phenanthrene under oxidative or thermal stress .

Advanced Research Questions

Q. How do pyrolysis conditions influence the dehydrogenation pathways of 9,10-dihydrophenanthrene derivatives?

- Methodological Answer : At 570–600°C, 9,10-dihydrophenanthrene undergoes dehydrogenation to phenanthrene via radical intermediates. Bond dissociation energy (BDE) analysis shows that aryl C–H bonds in dihydrophenanthrene (~85 kcal/mol) are weaker than those in phenanthrene (~110 kcal/mol), favoring dehydrogenation. Yields increase with temperature and n-decane doping due to enhanced radical stabilization .

Q. What computational approaches are effective for predicting hydrogen-bond interactions in dihydrophenanthrene-based "proton sponges"?

- Methodological Answer : Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD) simulations can model intramolecular hydrogen bonds in symmetric derivatives like 4,5-bis(dimethylamino)-9,10-dihydrophenanthrene. These methods assess charge distribution and proton affinity to optimize ligand design .

Q. How can structure-activity relationships (SARs) guide the design of dihydrophenanthrene derivatives as kinase inhibitors?

- Methodological Answer : Introduce functional groups (e.g., hydroxyl, methoxy) to the dihydrophenanthrene backbone to enhance hydrogen bonding with kinase active sites. For example, 2,4,7-trihydroxy-9,10-dihydrophenanthrene showed DPPH radical scavenging activity (IC₅₀ ~1.9 μM), suggesting antioxidant potential. Docking studies with human CK2 kinase reveal steric and electronic compatibility with hydrophobic pockets .

Q. What catalytic systems are effective for ethylene copolymerization using dihydrophenanthrene-derived ligands?

- Methodological Answer : Palladium complexes with 9,10-bis(arylimino)-9,10-dihydrophenanthrene ligands exhibit high activity in ethylene/methyl acrylate copolymerization. The rigid phenanthrene backbone lowers the LUMO energy of the catalyst, improving monomer insertion rates. X-ray diffraction confirms E,E-configuration in PdCl₂ complexes, critical for stereocontrol .

Q. How do thermodynamic and kinetic factors govern the stability of dihydrophenanthrene vs. phenanthrene in coal liquefaction studies?

- Methodological Answer : In hydrogen-donor systems (e.g., coal liquefaction), dihydrophenanthrene resists dehydrogenation due to coal-specific H₂ uptake effects. Gas chromatography (GC) and isotopic labeling can quantify H₂ consumption (<2% phenanthrene hydrogenation) to distinguish coal-derived vs. solvent-derived reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.